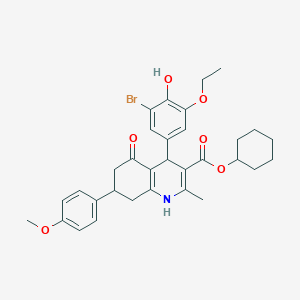![molecular formula C18H22N2OS B5039847 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5039847.png)
1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Mécanisme D'action
1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine works by inhibiting the activity of specific enzymes known as kinases, which play a key role in the growth and survival of cancer cells. Specifically, 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine targets several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TEC).
Biochemical and Physiological Effects
The inhibition of these kinases by 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine leads to a decrease in the activation of downstream signaling pathways that are involved in cancer cell growth and survival. This results in the induction of apoptosis, or programmed cell death, in cancer cells. Additionally, 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine has been shown to modulate the activity of immune cells, such as T-cells and natural killer cells, which can enhance the immune response against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine is its specificity for certain kinases, which reduces the likelihood of off-target effects and toxicity. Additionally, 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine has been shown to have a favorable pharmacokinetic profile, meaning that it is well-absorbed and distributed throughout the body. However, one limitation of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine is its potential to cause adverse effects on the immune system, which may limit its use in certain patient populations.
Orientations Futures
There are several future directions for research on 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine. One area of interest is the development of combination therapies that incorporate 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine with other cancer treatments, such as immunotherapy or targeted therapy. Another area of research is the identification of biomarkers that can predict response to 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine, which could help to personalize treatment for individual patients. Finally, ongoing clinical trials will help to determine the safety and efficacy of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine in various types of cancer, and may lead to its approval for use in clinical practice.
Méthodes De Synthèse
The synthesis of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine involves several steps, including the reaction of 4,5-dimethylthiophene-2-carboxylic acid with 2-methylphenylhydrazine to form the corresponding hydrazide. This is followed by the reaction of the hydrazide with piperazine and the subsequent addition of a thienylcarbonyl group to form the final product.
Applications De Recherche Scientifique
1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine has been extensively studied in preclinical models of cancer, including multiple myeloma, lymphoma, and leukemia. In these studies, 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. It has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
(4,5-dimethylthiophen-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-6-4-5-7-17(13)19-8-10-20(11-9-19)18(21)16-12-22-15(3)14(16)2/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJIXTZMRRFFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CSC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-indanecarboxamide](/img/structure/B5039770.png)
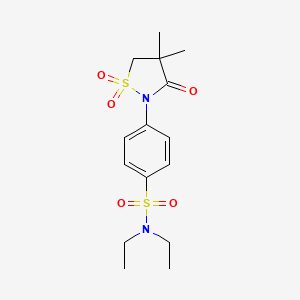
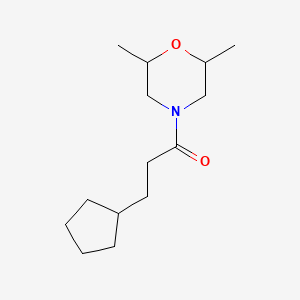


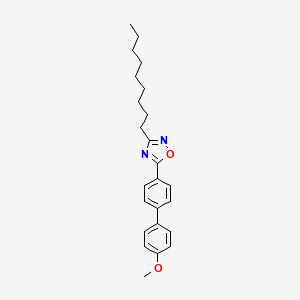
![N-methyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5039822.png)
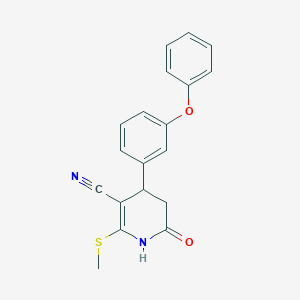
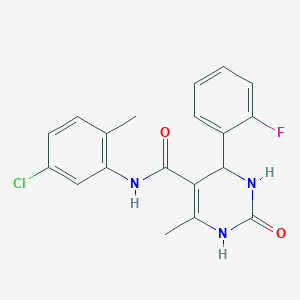
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis[2-(2-thienyl)acetamide]](/img/structure/B5039840.png)
![ethyl 5-acetyl-2-[(4-butoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5039844.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B5039853.png)
![N-(3-ethoxypropyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5039859.png)
